molecular formula C15H18O2 B14474787 5,5-Dimethyl-2-(2-methylphenyl)cyclohexane-1,3-dione CAS No. 72619-68-2

5,5-Dimethyl-2-(2-methylphenyl)cyclohexane-1,3-dione

Cat. No.: B14474787
CAS No.: 72619-68-2
M. Wt: 230.30 g/mol
InChI Key: ORLAPUZKGXVGSR-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(2-methylphenyl)cyclohexane-1,3-dione is an organic compound belonging to the class of cyclohexanediones. This compound is characterized by a cyclohexane ring substituted with two methyl groups at the 5th position and a 2-methylphenyl group at the 2nd position. It is a derivative of 1,3-cyclohexanedione, which is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(2-methylphenyl)cyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with 2-methylbenzaldehyde under acidic or basic conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(2-methylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5,5-Dimethyl-2-(2-methylphenyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(2-methylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-1,3-cyclohexanedione: A closely related compound with similar structural features but lacking the 2-methylphenyl group.

    2-Methyl-1,3-cyclohexanedione: Another related compound with a single methyl group at the 2nd position.

Uniqueness

5,5-Dimethyl-2-(2-methylphenyl)cyclohexane-1,3-dione is unique due to the presence of both the 5,5-dimethyl and 2-methylphenyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these structural features are advantageous .

Properties

CAS No.

72619-68-2

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

5,5-dimethyl-2-(2-methylphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C15H18O2/c1-10-6-4-5-7-11(10)14-12(16)8-15(2,3)9-13(14)17/h4-7,14H,8-9H2,1-3H3

InChI Key

ORLAPUZKGXVGSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=O)CC(CC2=O)(C)C

Origin of Product

United States

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